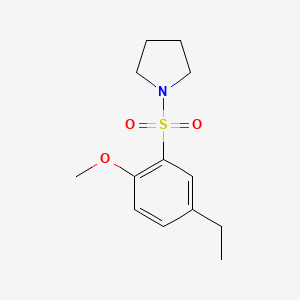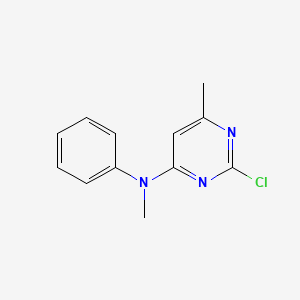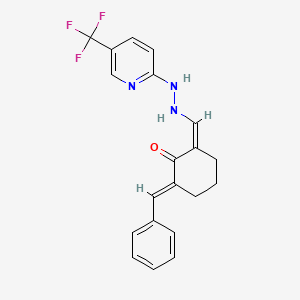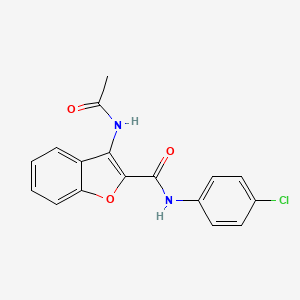![molecular formula C28H23N5O3 B2957607 5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207004-22-5](/img/no-structure.png)
5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms in the heterocyclic rings could potentially allow for hydrogen bonding interactions. Additionally, the aromatic rings could participate in pi-pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the phenyl group could potentially be further substituted, and the heterocyclic rings could participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple heterocyclic rings and a phenyl group suggest it could be relatively non-polar and may have a high melting point .Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation of Heterocyclic Compounds
A study by Faheem (2018) explored the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings indicated compound-specific affinities for various biological targets including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), with some derivatives showing significant potential in tumor inhibition and anti-inflammatory effects Faheem, M. (2018). FARMACIA.
Insecticidal Activity and Structural Analysis
Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, characterized by various spectroscopic techniques. These compounds demonstrated significant insecticidal activities against the diamondback moth, linking the structure-activity relationship and the potential for agricultural applications Qi, L., et al. (2014). RSC Advances.
Antibacterial Activity of Novel Compounds
Rai et al. (2009) developed a series of novel 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity. One compound, in particular, showed significant activity against various bacteria strains, highlighting the potential of these derivatives as antibacterial agents Rai, N. P., et al. (2009). European Journal of Medicinal Chemistry.
Cytochrome P450-Mediated Metabolic Studies
Research by Maciolek et al. (2011) on setileuton, a compound related to the chemical class of interest, revealed insights into the metabolic pathways mediated by cytochrome P450s, demonstrating the compound's interaction with biological systems at the molecular level Maciolek, C., et al. (2011). Drug Metabolism and Disposition.
Mecanismo De Acción
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications
Mode of Action
It’s worth noting that compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
A related compound, dmh1 (d4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), has been shown to suppress metastasis in colorectal cancer cells through the hif-1α/mct-4-mediated lactate excretion pathway .
Result of Action
Dmh1, a related compound, has been shown to suppress the migration of ct-26 cells through the hif-1α/mct-4 signaling pathway, mediating the excretion of lactate .
Action Environment
It’s worth noting that the photophysical properties of related compounds in the pyrazolo[1,5-a]pyrimidines family can be tuned, suggesting that environmental factors such as light could potentially influence their action .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole with 5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole", "5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole to a solution of 5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in a suitable solvent (e.g. DMF, DMSO)", "Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Isolate the product by filtration or chromatography and purify by recrystallization" ] } | |
Número CAS |
1207004-22-5 |
Fórmula molecular |
C28H23N5O3 |
Peso molecular |
477.524 |
Nombre IUPAC |
2-naphthalen-1-yl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H23N5O3/c1-18(2)35-21-12-10-20(11-13-21)27-29-26(36-31-27)17-32-14-15-33-25(28(32)34)16-24(30-33)23-9-5-7-19-6-3-4-8-22(19)23/h3-16,18H,17H2,1-2H3 |
Clave InChI |
OEARCAHRJYNLSO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)
![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)
![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)



![(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2957536.png)




![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

